![molecular formula C13H8N2O2 B11071723 4-Methyl-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B11071723.png)
4-Methyl-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound that features a benzofuran ring fused with a pyridine ring. This compound is part of the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-OXO-1,2-DIHYDRO1One common method is the free radical cyclization cascade, which is effective for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis (MWI), which has been shown to be efficient for synthesizing benzofuran derivatives . This method allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and developing new drugs.
Medicine: Its anti-tumor and antibacterial properties are of interest for developing therapeutic agents.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation. Its antibacterial activity may involve disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Also used for skin conditions and has phototoxic properties.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
What sets 4-METHYL-2-OXO-1,2-DIHYDRO1BENZOFURO[3,2-B]PYRIDIN-3-YL CYANIDE apart is its unique combination of a benzofuran ring fused with a pyridine ring and the presence of a cyanide group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H8N2O2 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-methyl-2-oxo-1H-[1]benzofuro[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O2/c1-7-9(6-14)13(16)15-11-8-4-2-3-5-10(8)17-12(7)11/h2-5H,1H3,(H,15,16) |
InChI Key |
ZSIKMCVSAASXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=C1OC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-({[(3,4-dimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11071640.png)
![1H-Pyrrole-3-carboxylic acid, 2-methyl-5-oxo-4-[(thiophene-2-carbonyl)amino]-4-trifluoromethyl-4,5-dihydro-, methyl ester](/img/structure/B11071661.png)

![3-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B11071671.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B11071677.png)
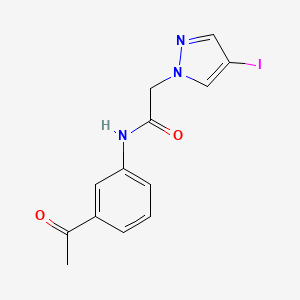
![3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B11071688.png)
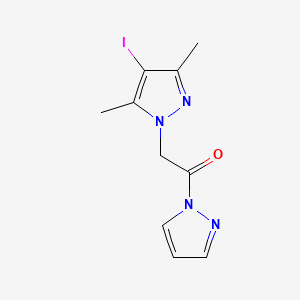
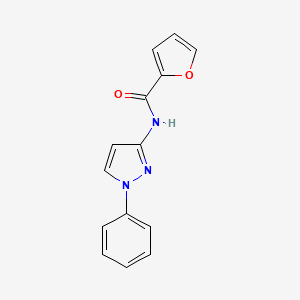
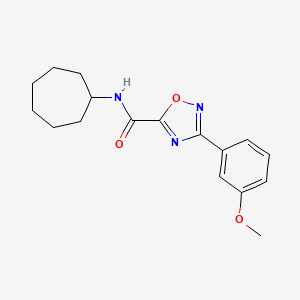
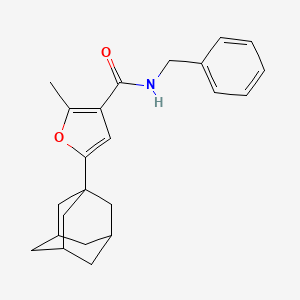
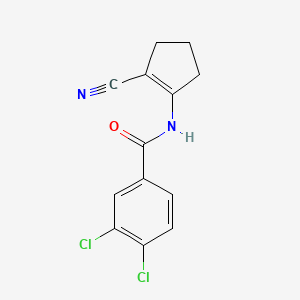
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11071728.png)
![3-acetyl-1-phenyl-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11071730.png)
